molecular formula C23H25IOSi B8171293 tert-Butyl((4-iodobenzyl)oxy)diphenylsilane

tert-Butyl((4-iodobenzyl)oxy)diphenylsilane

Cat. No.: B8171293
M. Wt: 472.4 g/mol
InChI Key: SEIUXQUFMSVIEA-UHFFFAOYSA-N
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Description

tert-Butyl((4-iodobenzyl)oxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodinated benzyl ether, and a diphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl((4-iodobenzyl)oxy)diphenylsilane can be synthesized through a multi-step process involving the protection of hydroxyl groups, iodination, and coupling reactions. One common method involves the use of tert-butyl(chloro)dimethylsilane as a starting material, which undergoes a series of reactions including protection with tert-butyl groups, iodination, and coupling with diphenylsilane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((4-iodobenzyl)oxy)diphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzyl derivatives.

Mechanism of Action

The mechanism by which tert-Butyl((4-iodobenzyl)oxy)diphenylsilane exerts its effects is primarily through its reactivity in chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The iodinated benzyl group is a good leaving group, facilitating substitution and coupling reactions. The diphenylsilane moiety can participate in various organosilicon chemistry pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((4-iodobenzyl)oxy)diphenylsilane is unique due to the combination of its tert-butyl, iodinated benzyl, and diphenylsilane groups, which confer specific reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and the development of advanced materials.

Properties

IUPAC Name

tert-butyl-[(4-iodophenyl)methoxy]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIUXQUFMSVIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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